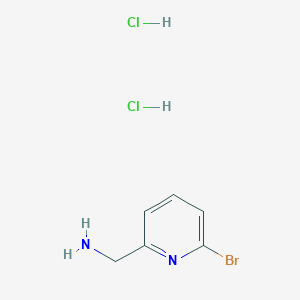![molecular formula C11H13ClF3NO2 B6157195 methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2679949-36-9](/img/new.no-structure.jpg)
methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride is a fascinating organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride typically involves several steps starting from commercially available starting materials. Here’s an outline of a common synthetic route:
Starting Material: The process generally begins with the appropriate phenylpropanoic acid derivative.
Formation of Amino Acid: The acid is then subjected to amination reactions, introducing the amino group at the desired position.
Methylation: Methylation of the amino acid intermediate involves the use of methyl halides under basic conditions.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized to maximize yield and purity. This often involves:
Catalysis: Use of specific catalysts to enhance reaction rates.
Purification: High-efficiency purification techniques such as recrystallization or chromatography.
Automation: Automated processes to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The amino group can undergo oxidative modifications, often in the presence of oxidizing agents.
Reduction: The compound is susceptible to reduction reactions, particularly targeting the aromatic ring.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially on the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidizing Agents: Examples include hydrogen peroxide, permanganates.
Reducing Agents: Examples include sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Often conducted under acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidative Products: Can result in the formation of nitrated or hydroxylated derivatives.
Reductive Products: Often yield deaminated or reduced aromatic compounds.
Substitution Products: Various substituted analogs depending on the reactants used.
Scientific Research Applications
Chemistry
Catalysis: Used as a model compound in studies involving asymmetric catalysis.
Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Studies: Utilized in the study of enzyme mechanisms, particularly those involving amino acids.
Protein Interaction: Aids in the understanding of protein-ligand interactions due to its amino acid structure.
Medicine
Drug Development: A potential scaffold in the design of pharmaceuticals, especially those targeting neurological pathways.
Diagnostic Agents: Explored as a component in imaging agents for diagnostic purposes.
Industry
Materials Science: Investigated for its potential use in the development of advanced materials.
Chemical Manufacturing: Used in the manufacturing of specialty chemicals and fine chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with various biochemical pathways. Key aspects include:
Enzyme Binding: The amino acid moiety allows it to bind to active sites of enzymes, influencing enzyme activity.
Receptor Interaction: Its structure enables it to act on certain receptors, potentially modulating signal transduction pathways.
Pathway Involvement: Involved in pathways related to neurotransmission and metabolic regulation due to its structural similarity to natural amino acids.
Comparison with Similar Compounds
Unique Features
Structural Distinctiveness: The trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity.
Functional Versatility: The compound’s ability to participate in a wide variety of reactions makes it a versatile intermediate.
Similar Compounds
Methyl (3S)-3-amino-3-phenylpropanoate: Similar backbone but lacks the trifluoromethyl group.
Methyl (3S)-3-amino-3-[4-methylphenyl]propanoate: Features a methyl group instead of trifluoromethyl, affecting its chemical behavior.
Methyl (3S)-3-amino-3-[4-chlorophenyl]propanoate: Substitutes a chlorine atom, which can drastically alter its reactivity and applications.
Each of these compounds shares a similar core structure but differs in specific functional groups, leading to differences in chemical properties and applications. This highlights the unique position of methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride in the realm of chemical research and industrial applications.
Properties
CAS No. |
2679949-36-9 |
|---|---|
Molecular Formula |
C11H13ClF3NO2 |
Molecular Weight |
283.67 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
YYHSKEJSOBUGNR-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



